molecular formula C11H16O2S B8744554 1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

Cat. No.: B8744554
M. Wt: 212.31 g/mol
InChI Key: IDBMXJRCPSSHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

1-(2,2-dimethoxyethylsulfanyl)-2-methylbenzene

InChI

InChI=1S/C11H16O2S/c1-9-6-4-5-7-10(9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3

InChI Key

IDBMXJRCPSSHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of o-thiocresol (16.89 g, 136 mmol) in acetone (130 ml) is added potassium carbonate (20.5 g, 148 mmol) and a solution of bromoacetaldehyde dimethylacetal (19.93 g, 123 mmol) in acetone (20 ml) and the reaction mixture is stirred at ambient temperature overnight. The solids are filtered and washed with diethyl ether. The filtrate is concentrated and dissolved into ethyl acetate, washed successively with water, 0.5 N NaOH, and 2N NaOH. The combined aqueous fractions are extracted with dichloromethane. The combined organic fractions are dried over anhydrous MgSO4, filtered and concentrated to afford 1-[(2,2-dimethoxyethyl)thio]-2-methyl-benzene as a brown oil (23.4 g, 90%) that is used without further purification. 1H NMR (CDCl3): δ=7.33 (1H, brd), 7.19-7.08 (3H, m), 4.56 (1H, t), 3.38 (6H, s), 3.10 (2H, d), 2.42 (3H, s).
Quantity
16.89 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
19.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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